

Friedel-Crafts alkylation of m-Xylene experimental setup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-Xylene

Cat. No.: B151644

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Application Note: Friedel-Crafts Alkylation of m-Xylene

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for forming carbon-carbon bonds.^[1] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.^{[1][2]} Common catalysts include aluminum chloride (AlCl_3) or ferric chloride (FeCl_3), which activate the alkyl halide to generate a carbocation or a related electrophilic species.^{[1][3]}

This application note provides a detailed protocol for the Friedel-Crafts alkylation of **m-xylene** (1,3-dimethylbenzene) with tert-butyl chloride (2-chloro-2-methylpropane). This reaction is a classic example used to synthesize 1,3-dimethyl-5-tert-butylbenzene, demonstrating the regioselectivity of electrophilic substitution on a substituted aromatic ring. The protocol covers the experimental setup, reaction execution, product workup, purification, and necessary safety precautions.

Reaction Scheme

The overall reaction involves the substitution of a hydrogen atom on the **m-xylene** ring with a tert-butyl group, generating hydrogen chloride (HCl) gas as a byproduct.

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Figure 1. Friedel-Crafts alkylation of **m-xylene** with tert-butyl chloride.

Materials and Reagents

Equipment

- Round-bottom flask or large test tube (50 mL)
- Clamps and ring stand
- Magnetic stirrer and stir bar (optional)
- Ice bath
- Thermometer and thermometer adapter
- Gas trap assembly (large test tube, cotton, litmus paper)[3]
- Separatory funnel (100 mL) or Pasteur pipets for microscale extraction[4]
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Distillation apparatus (optional, for purification)[4]
- Sand bath or heating mantle (for distillation)[4]

Chemicals and Reagents

Reagent	Formula	Molar Mass (g/mol)	CAS Number	Hazards
m-Xylene	C ₈ H ₁₀	106.17	108-38-3	Flammable, Harmful
tert-Butyl chloride	C ₄ H ₉ Cl	92.57	507-20-0	Flammable, Irritant
Aluminum chloride (anhydrous)	AlCl ₃	133.34	7446-70-0	Corrosive, Reacts with water
Water (deionized)	H ₂ O	18.02	7732-18-5	-
Sodium bicarbonate (5% aq. solution)	NaHCO ₃	84.01	144-55-8	-
Anhydrous sodium sulfate	Na ₂ SO ₄	142.04	7757-82-6	-

Experimental Protocol

Reaction Setup

- Assemble the reaction apparatus in a certified chemical fume hood.
- Place a clean, dry round-bottom flask or large test tube in an ice bath situated on a magnetic stirrer.
- Prepare a gas trap to capture the evolved HCl gas. This can be done by inserting a Pasteur pipet into a thermometer adapter fitted onto the reaction vessel. The other end of the pipet should lead to a larger test tube containing a piece of moist cotton and litmus paper to indicate the presence of acid.[\[3\]](#)

Reaction Procedure

- To the reaction flask, add **m-xylene** and tert-butyl chloride.[3] An example ratio is 12.2 mL of **m-xylene** and 12.5 mL of tert-butyl chloride.[5]
- Begin stirring and allow the mixture to cool in the ice bath for 5-10 minutes.
- While maintaining cooling and stirring, carefully and quickly add the anhydrous aluminum chloride catalyst (approx. 1.0 g) in small portions.[3][5] Caution: AlCl_3 is highly hygroscopic and reacts violently with water; handle it quickly and avoid exposure to air.[6]
- Immediately seal the system with the gas trap assembly.[3]
- The reaction may have a brief induction period, after which vigorous bubbling (evolution of HCl gas) will commence.[3] The litmus paper in the gas trap should turn red.
- Continue stirring in the ice bath. Allow the reaction to proceed until the rate of gas evolution slows significantly, typically for about 30 minutes.[3]
- Once the reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.[3]

Workup and Isolation

- Quenching: Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker.[7] This will decompose the aluminum chloride catalyst. Add 5-10 mL of water to ensure complete decomposition.[4]
- Extraction: Transfer the mixture to a separatory funnel. Note the formation of two layers (an organic layer and an aqueous layer).
- Separate the lower aqueous layer and discard it.[4]
- Washing: Wash the remaining organic layer sequentially with:
 - 20 mL of deionized water.[4]
 - 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid.[4][7] Vent the separatory funnel frequently to release any CO_2 gas produced.

- A final 20 mL portion of deionized water.
- Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

Purification

- **Drying:** Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Let it stand for 10-15 minutes, swirling occasionally, until the liquid is clear.
- **Filtration:** Decant or filter the dried liquid into a clean, dry, pre-weighed flask to remove the drying agent.
- **Solvent Removal (Optional):** If excess **m-xylene** is used, it can be removed by simple distillation, as it has a lower boiling point (139 °C) than the expected product.[\[4\]](#)
- The final product, 1,3-dimethyl-5-tert-butylbenzene, can be collected. The yield for a similar procedure has been reported to be over 90%.[\[8\]](#)

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

Reagent	Volume (mL)	Mass (g)	Moles	Molar Ratio
m-Xylene	12.2	10.5	0.099	1.0
tert-Butyl chloride	12.5	10.8	0.117	1.18
Aluminum chloride	-	1.0	0.0075	0.076

Note: Based on representative values.[\[5\]](#) Densities: **m-Xylene** (0.86 g/mL), tert-Butyl chloride (0.865 g/mL).

Table 2: Reaction Conditions Summary

Parameter	Value
Catalyst	Anhydrous Aluminum Chloride[8]
Alkylating Agent	tert-Butyl Chloride[8]
Temperature	0-5 °C (initial), then warm to RT[3]
Reaction Time	~30 minutes[3]
Workup	Aqueous wash, NaHCO ₃ neutralization[4][7]
Purification	Drying, Distillation (optional)[4]

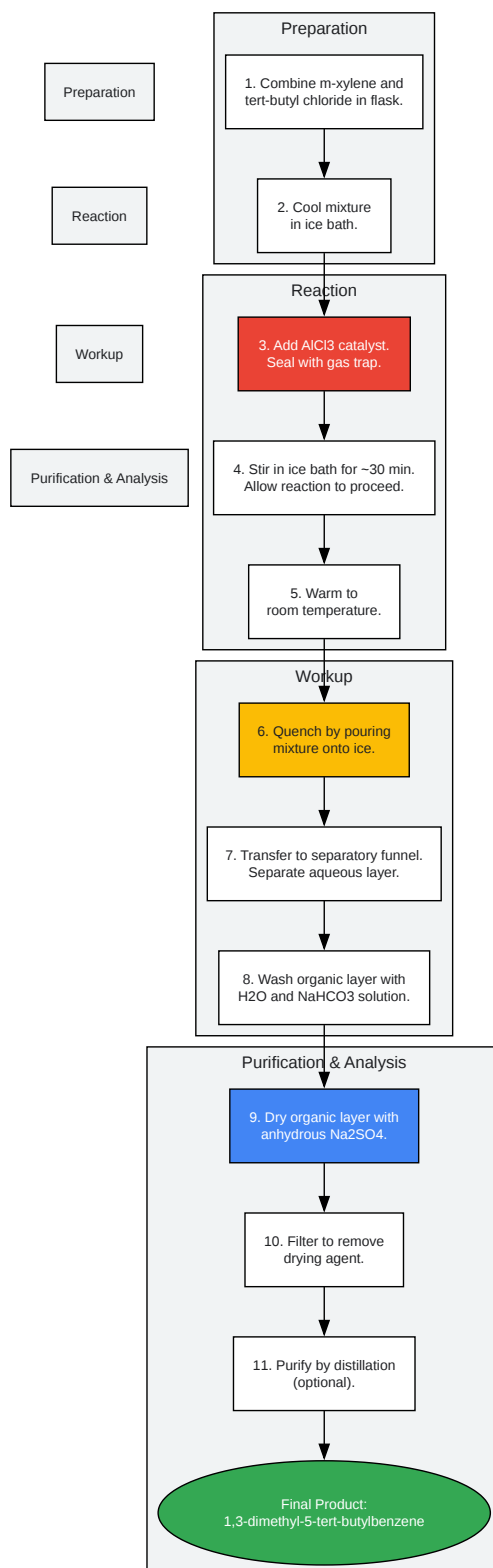
Safety Precautions

- General: This experiment must be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]
- Chemical Hazards:
 - **m-Xylene**: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation.[10][11][12]
 - tert-Butyl Chloride: Highly flammable liquid and vapor. Causes skin and eye irritation.
 - Aluminum Chloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and HCl gas.[6] Avoid all contact with moisture.
 - Hydrogen Chloride (HCl) Gas: The reaction evolves corrosive and toxic HCl gas.[3] An efficient gas trap is mandatory to prevent its release into the lab atmosphere.
- Handling:
 - Keep all reagents away from heat, sparks, and open flames.[11]
 - Dispense anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture.

- The quenching process is exothermic and should be performed slowly and cautiously by adding the reaction mixture to ice.[\[7\]](#)

Experimental Workflow Visualization

Experimental Workflow: Friedel-Crafts Alkylation of m-Xylene



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Caption: Workflow for the synthesis of 1,3-dimethyl-5-tert-butylbenzene.

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- To cite this document: BenchChem. [Friedel-Crafts alkylation of m-Xylene experimental setup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151644#friedel-crafts-alkylation-of-m-xylene-experimental-setup\]](https://www.benchchem.com/product/b151644#friedel-crafts-alkylation-of-m-xylene-experimental-setup)

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